molecular formula C4H4N2O B3024185 1H-Pyrazole-3-carbaldehyde CAS No. 948552-36-1

1H-Pyrazole-3-carbaldehyde

Cat. No.: B3024185
CAS No.: 948552-36-1
M. Wt: 96.09 g/mol
InChI Key: ICFGFAUMBISMLR-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carbaldehyde is an organic compound with the molecular formula C4H4N2O. It is a heterocyclic compound containing a pyrazole ring with an aldehyde functional group at the third position. This compound is a pale yellow solid and is known for its reactivity and versatility in organic synthesis.

Safety and Hazards

1H-Pyrazole-3-carbaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Chemical Reactions Analysis

1H-Pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group in this compound can be oxidized to form 1H-pyrazole-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .

Reduction: Reduction of the aldehyde group can yield 1H-pyrazole-3-methanol. This reaction typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride .

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. For example, reaction with hydrazine can form hydrazones, which are useful intermediates in the synthesis of various heterocyclic compounds .

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Nucleophiles: Hydrazine, amines

Major Products Formed:

  • 1H-Pyrazole-3-carboxylic acid
  • 1H-Pyrazole-3-methanol
  • Hydrazones

Comparison with Similar Compounds

1H-Pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific positioning of the aldehyde group, which allows for selective reactions and the formation of diverse derivatives. Its versatility in synthesis and wide range of applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFGFAUMBISMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959979
Record name 1H-Pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3920-50-1
Record name 1H-Pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical synthetic routes to 1H-Pyrazole-3-carbaldehyde?

A: this compound can be synthesized through various methods. One approach involves the oxidation of [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol under mild conditions []. Another method utilizes the reaction of polyhalogenated nitrobutadienes to yield 4-Nitro-3-amino-1H-pyrazole-5-carbaldehydes and Pyrazolo[3,4-f]indazole-4,8-diones []. The choice of method often depends on the desired substituents and overall synthetic strategy.

Q2: How is this compound utilized in organic synthesis?

A: This compound serves as a valuable building block in organic synthesis, primarily due to its reactive aldehyde moiety. It readily undergoes Knoevenagel condensation reactions with various active methylene compounds. For instance, it reacts with 3-methyl-1-phenylpyrazolin-5-(4H)-one in the presence of an ionic liquid like ethylammonium nitrate to afford 3-methyl-4-[(1,3-diphenyl-1H--pyrazolo-4-yl)methylene]-1-phenylpyrazolin-5-(4H)-ones []. This reaction highlights its utility in constructing complex heterocyclic systems.

Q3: Are there any notable applications of this compound derivatives?

A: Yes, derivatives of this compound have shown promise in various fields. For example, they have been incorporated into pyran-linked phthalazinone-pyrazole hybrids, which displayed cytotoxicity against lung and cervical carcinoma cell lines in vitro []. Additionally, this compound has been immobilized onto silica gel, creating a new chelating matrix (SiNP) for solid-phase extraction of heavy metals like Pb(II), Cd(II), Cu(II), and Zn(II) from aqueous solutions [].

Q4: What insights have computational studies provided regarding this compound?

A: Computational studies, particularly those utilizing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of this compound and its derivatives []. These studies provide valuable information about molecular geometry, thermochemical properties, and reactivity descriptors such as ionization potential, electron affinity, and electrophilicity index. Such data are crucial for understanding its chemical behavior and predicting potential applications.

Q5: How does the structure of this compound influence its reactivity?

A: The presence of both the pyrazole ring and the aldehyde group significantly influences the reactivity of this compound. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its interaction with biological targets or its ability to chelate metal ions []. The aldehyde group, being electrophilic, is prone to attack by nucleophiles, making it suitable for reactions like Knoevenagel condensation [, ]. Modifications to the pyrazole ring or the aldehyde substituent can therefore modulate its reactivity and downstream applications.

Q6: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A6: Various analytical techniques are crucial for characterizing this compound and its derivatives. These include:

  • Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) is routinely used to elucidate the structure and confirm the identity of synthesized compounds []. Infrared (IR) spectroscopy provides insights into the functional groups present.

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